![molecular formula C21H18N4O3 B11263119 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B11263119.png)
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide
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Overview
Description
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide typically involves multi-step reactions starting from readily available starting materials. The key steps include cyclocondensation, cycloaddition, and oxidative cyclization reactions. These reactions are often carried out under controlled conditions using specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- 2-(2-Methoxyphenyl)-N-{2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethyl}acetamide
Uniqueness
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide is unique due to its specific structural features and potential biological activities. Its unique pyrazolo[1,5-a]pyrazine scaffold distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Biological Activity
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazolo[1,5-a]pyrazine core, which is significant for its pharmacological properties. The following sections will explore its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C22H20N4O3
- Molecular Weight : 388.4 g/mol
- Structural Features : The compound features a methoxyphenyl group and an acetamide moiety, contributing to its biological reactivity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the pyrazolo[1,5-a]pyrazine core.
- Introduction of the 4-methoxyphenyl group.
- Addition of the phenylacetamide moiety.
These steps require specific reagents and conditions to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, indicating potential applications in infection control.
Case Studies
-
Anticancer Studies :
- A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.
-
Anti-inflammatory Research :
- In animal models of inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its potential as an anti-inflammatory agent.
-
Antimicrobial Activity :
- In vitro tests revealed that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Ethoxy instead of methoxy | Anticancer |
Compound B | Similar pyrazine core | Anti-inflammatory |
Compound C | Different substituents | Antimicrobial |
Properties
Molecular Formula |
C21H18N4O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H18N4O3/c1-28-17-9-7-15(8-10-17)18-13-19-21(27)24(11-12-25(19)23-18)14-20(26)22-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,26) |
InChI Key |
FQWRDMVFZUDJMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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